CID 21972386

Description

CID 21972386 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database .

- Molecular formula and weight: Derived from mass spectrometry (MS) or elemental analysis.

- Structural elucidation: Achieved via nuclear magnetic resonance (NMR), X-ray crystallography, or collision-induced dissociation (CID) mass spectrometry .

- Physicochemical properties: Including solubility, logP, and topological polar surface area (TPSA), which influence bioavailability and reactivity .

- Synthetic pathways: Documented reaction conditions and yields .

For this compound, adherence to these guidelines would be essential for validation, as emphasized in chemical reporting standards .

Properties

Molecular Formula |

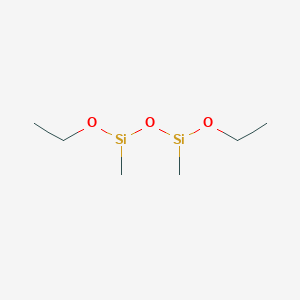

C6H16O3Si2 |

|---|---|

Molecular Weight |

192.36 g/mol |

InChI |

InChI=1S/C6H16O3Si2/c1-5-7-10(3)9-11(4)8-6-2/h5-6H2,1-4H3 |

InChI Key |

IMLQVMFZKYPMSB-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)O[Si](C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethoxy-1,3-dimethyldisiloxane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by subsequent reactions to introduce the ethoxy groups. The reaction typically involves the use of catalysts and controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 1,3-diethoxy-1,3-dimethyldisiloxane often involves large-scale hydrolysis and condensation reactions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-1,3-dimethyldisiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and other silicon-containing products.

Reduction: Reduction reactions can convert it into different organosilicon compounds.

Substitution: The ethoxy groups can be substituted with other functional groups, leading to a wide range of derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions are typically tailored to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds, which have diverse applications in materials science, pharmaceuticals, and industrial processes .

Scientific Research Applications

1,3-Diethoxy-1,3-dimethyldisiloxane has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.

Medicine: Research is ongoing to explore its applications in medical devices and therapeutic agents.

Industry: It is utilized in the production of silicone resins, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 1,3-diethoxy-1,3-dimethyldisiloxane involves its interaction with molecular targets through its silicon-oxygen-silicon linkages. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved include hydrolysis, condensation, and polymerization reactions, which are crucial for its applications in materials science and industrial processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Hypothetical placeholder for this compound, assuming alignment with comparison metrics.

Key observations :

Key observations :

Key observations :

- Shorter reaction times (e.g., 1.33 hours for CAS 1046861-20-4) may enhance scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.